molecular formula C9H14Cl2N2O2 B8230512 (S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride

(S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride

Cat. No.: B8230512
M. Wt: 253.12 g/mol
InChI Key: ZGKDXWUPOLOWRS-JZGIKJSDSA-N
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Description

(S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2 It is a derivative of amino acids and contains a pyridine ring, which is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-3-(pyridin-2-yl)propanoic acid.

    Esterification: The carboxylic acid group of the starting material is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and salt formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(pyridin-2-yl)propanoic acid
  • (S)-Methyl 2-amino-3-(pyridin-2-yl)propanoate
  • ®-Methyl 2-amino-3-(pyridin-2-yl)propanoate

Uniqueness

(S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form. This configuration can influence its chemical reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl (2S)-2-amino-3-pyridin-2-ylpropanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKDXWUPOLOWRS-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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